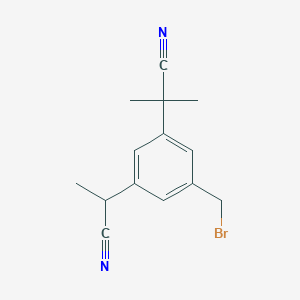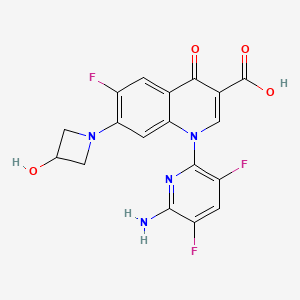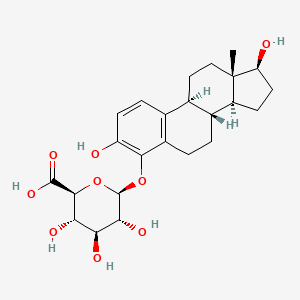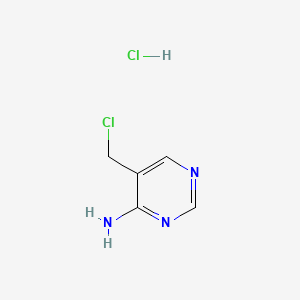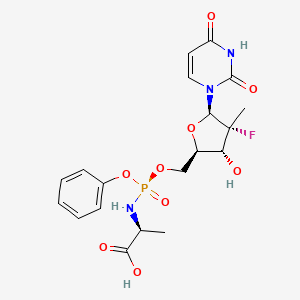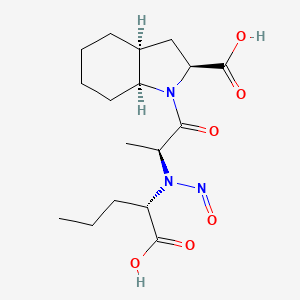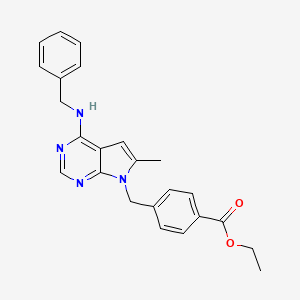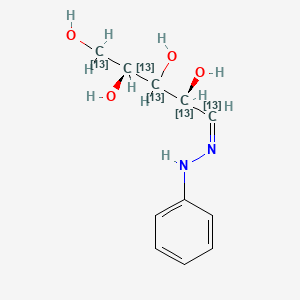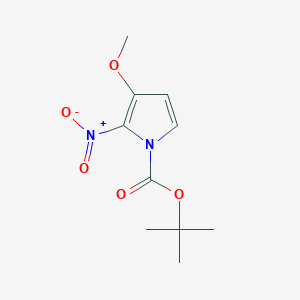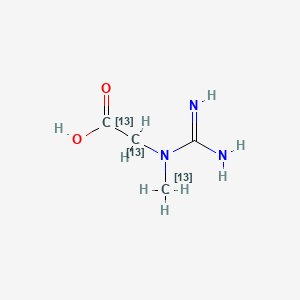
Creatine-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Creatine-13C3 undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as glycine and cyanamide
Substitution: Various substituted creatine derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Creatine-13C3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and energy metabolism in cells.
Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.
Industry: Employed in the production of isotopically labeled compounds for research and development .
Mecanismo De Acción
Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .
Comparación Con Compuestos Similares
Similar Compounds
Creatine: The unlabeled form of creatine, naturally occurring in the body.
Creatine Monohydrate: A common dietary supplement form of creatine.
Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.
Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility
Uniqueness of Creatine-13C3
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.
Propiedades
Fórmula molecular |
C4H9N3O2 |
|---|---|
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
Clave InChI |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
SMILES isomérico |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
SMILES canónico |
CN(CC(=O)O)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
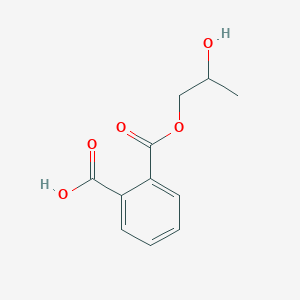
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
